molecular formula C8H3BrO3S B14637091 3-Bromo-4-(thiophen-2-yl)furan-2,5-dione CAS No. 54946-00-8

3-Bromo-4-(thiophen-2-yl)furan-2,5-dione

Cat. No.: B14637091
CAS No.: 54946-00-8
M. Wt: 259.08 g/mol
InChI Key: ZIBAJHINIKVDRP-UHFFFAOYSA-N
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Description

3-Bromo-4-(thiophen-2-yl)furan-2,5-dione is a heterocyclic compound that contains both furan and thiophene rings These types of compounds are known for their diverse applications in medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-bromofuran with thiophene-2-carboxylic acid under specific conditions to yield the desired compound . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(thiophen-2-yl)furan-2,5-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The furan and thiophene rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted furans and thiophenes, while oxidation and reduction can lead to the formation of different oxidized or reduced derivatives.

Scientific Research Applications

3-Bromo-4-(thiophen-2-yl)furan-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(thiophen-2-yl)furan-2,5-dione depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of the bromine atom and the heterocyclic rings allows it to interact with various molecular targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of furan and thiophene rings in its structure, along with the presence of a bromine atom. This unique structure imparts specific electronic and steric properties, making it valuable in various applications, particularly in medicinal chemistry and material science.

Properties

CAS No.

54946-00-8

Molecular Formula

C8H3BrO3S

Molecular Weight

259.08 g/mol

IUPAC Name

3-bromo-4-thiophen-2-ylfuran-2,5-dione

InChI

InChI=1S/C8H3BrO3S/c9-6-5(4-2-1-3-13-4)7(10)12-8(6)11/h1-3H

InChI Key

ZIBAJHINIKVDRP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(C(=O)OC2=O)Br

Origin of Product

United States

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